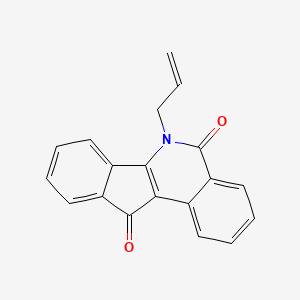
5,12-Naphthacenedione, 8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-((N-(N,N-dimethylglycyl)glycyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (8S-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Naphthacenedione, 8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-((N-(N,N-dimethylglycyl)glycyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (8S-cis)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure and diverse functional groups, making it a subject of interest in chemical and pharmaceutical research.
Méthodes De Préparation
The synthesis of 5,12-Naphthacenedione, 8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-((N-(N,N-dimethylglycyl)glycyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (8S-cis)- involves multiple steps, including the formation of the naphthacenedione core and the subsequent addition of various functional groups. The reaction conditions typically require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Applications De Recherche Scientifique
5,12-Naphthacenedione, 8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-((N-(N,N-dimethylglycyl)glycyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (8S-cis)- has numerous applications in scientific research. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an antibiotic or anticancer agent. Industrially, it may be used in the production of specialized chemicals and materials .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 5,12-Naphthacenedione, 8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-((N-(N,N-dimethylglycyl)glycyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (8S-cis)- stands out due to its unique combination of functional groups and structural features. Similar compounds may include other naphthacenedione derivatives with varying substituents and functional groups .
Propriétés
Numéro CAS |
763026-80-8 |
|---|---|
Formule moléculaire |
C33H39N3O12 |
Poids moléculaire |
669.7 g/mol |
Nom IUPAC |
N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-[[2-(dimethylamino)acetyl]amino]acetamide |
InChI |
InChI=1S/C33H39N3O12/c1-14-28(40)18(35-21(38)12-34-22(39)13-36(3)4)9-23(47-14)48-20-11-33(45,15(2)37)10-17-25(20)32(44)27-26(30(17)42)29(41)16-7-6-8-19(46-5)24(16)31(27)43/h6-8,14,18,20,23,28,40,42,44-45H,9-13H2,1-5H3,(H,34,39)(H,35,38)/t14-,18-,20-,23-,28+,33-/m0/s1 |
Clé InChI |
YETCVLRZRHJPFM-VTJVMDQPSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)CNC(=O)CN(C)C)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)CNC(=O)CN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[2-(4-Methylphenoxy)ethoxy]benzoic acid](/img/structure/B12812204.png)

![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)




